3-Amino-2,2-diphenylpropan-1-ol
Description
3-Amino-2,2-diphenylpropan-1-ol (CAS: Not explicitly provided in evidence) is a chiral amino alcohol characterized by two phenyl groups at the C2 position and an amino group at C3.
- Molecular Formula: C₁₅H₁₇NO
- Molecular Weight: 227.30 g/mol
- Key Applications: Used in asymmetric synthesis and as a building block for pharmaceuticals due to its stereochemical properties .
The compound’s diphenyl substituents impart significant steric hindrance and lipophilicity, influencing reactivity and solubility compared to simpler amino alcohols.
Properties
Molecular Formula |
C15H17NO |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
3-amino-2,2-diphenylpropan-1-ol |
InChI |
InChI=1S/C15H17NO/c16-11-15(12-17,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,17H,11-12,16H2 |
InChI Key |
UOVODBFKILLZOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)(CO)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Steric Effects: Diphenyl and dimethylphenyl substituents increase steric hindrance, reducing reaction rates in nucleophilic substitutions compared to mono-phenyl or non-aromatic analogs .
- Polarity: Fluorinated derivatives (e.g., 3-Amino-1,1,1-trifluoropropan-2-ol) exhibit enhanced hydrophobicity, while diols (e.g., Serinol) are highly polar .
- Chirality: Chiral centers in diphenyl and mono-phenyl analogs enable their use in asymmetric synthesis .
Reactivity and Stability
- 3-Amino-2,2-diphenylpropan-1-ol: The diphenyl groups stabilize transition states in catalytic reactions but may reduce solubility in polar solvents .
- Fluorinated Analogs : Trifluoromethyl groups enhance metabolic stability and electron-withdrawing effects, making these compounds valuable in medicinal chemistry .
- Hydroxyl-Rich Analogs: Serinol’s dual hydroxyl groups facilitate hydrogen bonding, enhancing solubility in aqueous systems but increasing sensitivity to oxidation .
Q & A
Q. What are the recommended synthetic routes for 3-Amino-2,2-diphenylpropan-1-ol, and how can functional group proximity challenges be addressed?
Synthetic routes often involve multi-step reactions, such as reductive amination or nucleophilic substitution, to introduce the amino and hydroxyl groups. A key challenge is the instability caused by adjacent functional groups (e.g., amino and hydroxyl groups), which may lead to undesired intramolecular interactions or side reactions. To mitigate this, protective groups like tert-butoxycarbonyl (Boc) for amines or silyl ethers for alcohols can stabilize reactive sites during synthesis . Additionally, optimizing reaction conditions (e.g., low temperature, inert atmosphere) is critical to prevent degradation.
Q. What spectroscopic techniques are essential for characterizing 3-Amino-2,2-diphenylpropan-1-ol, and how should data interpretation be approached?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY or HSQC) is critical for structural elucidation, particularly to resolve overlapping signals from phenyl and chiral centers. Infrared (IR) spectroscopy confirms hydroxyl and amine functionalities. For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended. Researchers should cross-validate data with computational tools (e.g., density functional theory for NMR chemical shift prediction) to resolve ambiguities, especially in stereochemical assignments .
Q. What safety precautions are necessary when handling 3-Amino-2,2-diphenylpropan-1-ol?
Safety protocols include using fume hoods to avoid inhalation exposure and wearing nitrile gloves to prevent dermal contact. In case of accidental inhalation, move the affected individual to fresh air and administer artificial respiration if breathing is irregular . Storage should be in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation. Stability under varying pH and temperature conditions should be pre-tested to avoid decomposition .
Advanced Research Questions
Q. How can enantioselective synthesis of 3-Amino-2,2-diphenylpropan-1-ol be achieved, and what methods validate chiral purity?
Enantioselective synthesis may employ chiral catalysts (e.g., asymmetric hydrogenation catalysts) or chiral auxiliaries. For example, using a Sharpless epoxidation or enzymatic resolution step can introduce stereochemical control. Chiral purity is validated via chiral HPLC or polarimetry, with comparisons to enantiomerically enriched standards (e.g., >99% e.e. compounds from Sigma-Aldrich) . Circular Dichroism (CD) spectroscopy can further confirm absolute configuration.
Q. How can researchers resolve contradictions in spectroscopic or chromatographic data during characterization?
Contradictions often arise from impurities or diastereomeric mixtures. Advanced strategies include:
- LC-MS/MS : To identify trace impurities or degradation products.
- X-ray Crystallography : For unambiguous stereochemical determination.
- Isotopic Labeling : To track reaction pathways and confirm structural assignments.
For example, impurity profiling using reference standards (e.g., USP guidelines) helps distinguish between main product and byproducts .
Q. What catalytic systems are effective for hydrogenating intermediates in the synthesis of aryl-substituted amino alcohols like 3-Amino-2,2-diphenylpropan-1-ol?
Palladium on carbon (Pd/C) or Raney nickel are commonly used for catalytic hydrogenation of ketones or imines to alcohols or amines, respectively. For sterically hindered substrates, transfer hydrogenation with iridium catalysts (e.g., Crabtree’s catalyst) may improve efficiency. Reaction monitoring via in-situ FTIR or GC-MS ensures completion and minimizes over-reduction .
Q. How does the steric and electronic environment of 3-Amino-2,2-diphenylpropan-1-ol influence its reactivity in further derivatization?
The diphenyl groups create steric hindrance, slowing nucleophilic attacks at the β-carbon. Electronic effects from the phenyl rings can stabilize transition states in SN2 reactions. Computational modeling (e.g., Molecular Electrostatic Potential maps) predicts reactive sites, guiding selective functionalization (e.g., acylations at the hydroxyl group over the amine) .
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